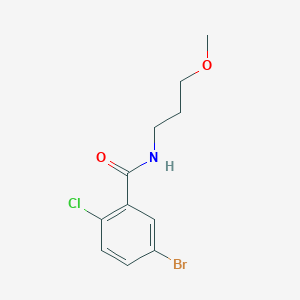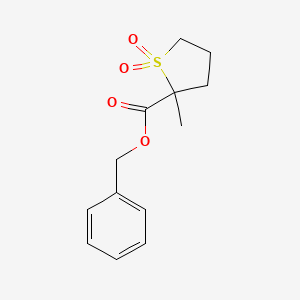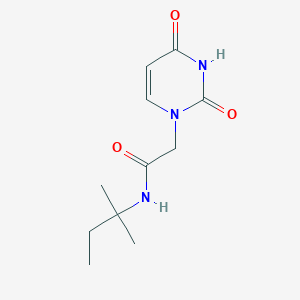
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(tert-pentyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(tert-pentyl)acetamide is a synthetic organic compound. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(tert-pentyl)acetamide typically involves the reaction of a pyrimidine derivative with tert-pentylamine and acetic anhydride. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(tert-pentyl)acetamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The compound might inhibit or activate specific molecular pathways, resulting in its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide: Lacks the tert-pentyl group, which might affect its biological activity and solubility.
N-(tert-Butyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide: Similar structure but with a tert-butyl group instead of tert-pentyl, potentially leading to different steric and electronic effects.
Uniqueness
The presence of the tert-pentyl group in 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(tert-pentyl)acetamide might confer unique properties such as increased lipophilicity, altered biological activity, and improved pharmacokinetic properties compared to similar compounds.
Propiedades
Fórmula molecular |
C11H17N3O3 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
2-(2,4-dioxopyrimidin-1-yl)-N-(2-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C11H17N3O3/c1-4-11(2,3)13-9(16)7-14-6-5-8(15)12-10(14)17/h5-6H,4,7H2,1-3H3,(H,13,16)(H,12,15,17) |
Clave InChI |
XHBQBSHVMBXUPC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)NC(=O)CN1C=CC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



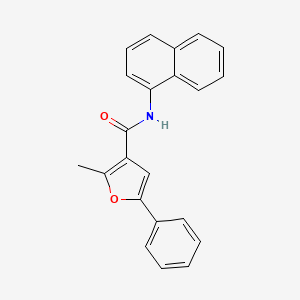
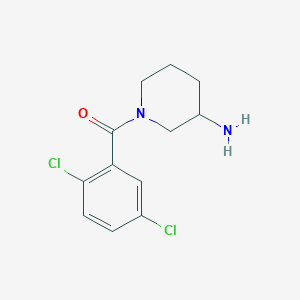
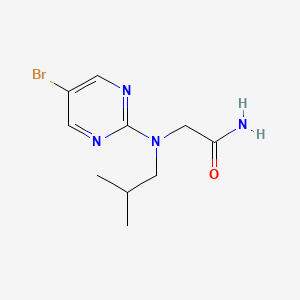
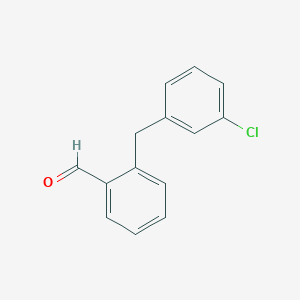
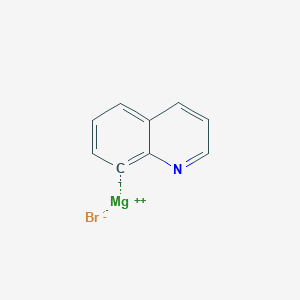
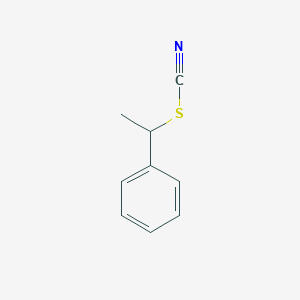
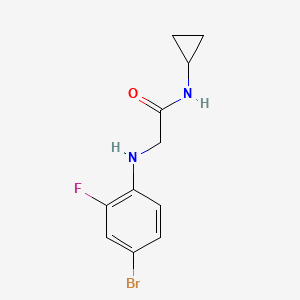

![2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one](/img/structure/B14900014.png)
![tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B14900025.png)
